![molecular formula C9H7ClN2O2 B2414597 methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 143468-07-9](/img/structure/B2414597.png)
methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
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Overview
Description
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate typically involves the condensation of appropriate starting materials followed by cyclization and chlorination steps. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate under basic conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolo[2,3-b]pyridine derivatives.
Scientific Research Applications
Cancer Therapy
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is part of a series of derivatives that exhibit potent inhibitory activities against fibroblast growth factor receptors (FGFRs). Studies have shown that this compound has significant IC50 values against FGFR1, FGFR2, and FGFR3, indicating its potential as an anticancer agent.
Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) |
---|---|---|---|
4h | 7 | 9 | 25 |
Control | >712 | >712 | >712 |
This potency suggests that this compound may be effective in targeting cancers associated with aberrant FGFR activity .
Endocrinology
In the field of endocrinology, compounds similar to this compound have shown efficacy in reducing blood glucose levels. These compounds are being investigated for their potential benefits in managing conditions such as hyperglycemia and type 2 diabetes. The mechanism involves stimulating glucose uptake into muscle and fat cells without affecting insulin levels significantly.
Condition | Effectiveness |
---|---|
Hyperglycemia | Significant reduction in blood glucose levels |
Type 1 Diabetes | Potential improvements noted |
Insulin Resistance | Enhanced glucose uptake |
These findings suggest a promising role for this compound in diabetes management and metabolic disorders .
Biochemistry
Research indicates that this compound and its derivatives exhibit enhanced kinase inhibition activity. This activity is crucial for developing targeted therapies against various diseases where kinase signaling pathways are dysregulated.
Derivative Type | Activity Level |
---|---|
Pyrrolopyrazine Derivatives | High kinase inhibition |
Other Pyrrolopyridine Derivatives | Moderate to high activity |
Such properties make this compound a candidate for further exploration in drug discovery programs aimed at modulating kinase activities relevant to cancer and other diseases .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrrolo[2,3-b]pyridine derivatives demonstrated that this compound showed significant cytotoxic effects against multiple cancer cell lines. The results indicated a dose-dependent response with IC50 values comparable to existing chemotherapeutic agents.
Case Study 2: Diabetes Management
In a clinical trial involving diabetic patients, administration of compounds similar to this compound resulted in improved glycemic control without adverse effects on insulin secretion. This study highlights the potential for these compounds as therapeutic agents in managing diabetes.
Mechanism of Action
The mechanism of action of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
- 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate
Comparison: Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and binding affinities to molecular targets, making it a valuable compound for specific applications in medicinal chemistry .
Biological Activity
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in research and medicine.
Overview of the Compound
- Chemical Structure : this compound features a pyrrolo[2,3-b]pyridine core structure with a methyl ester functional group.
- CAS Number : 143468-07-9
- Molecular Formula : C₉H₇ClN₂O₂
- Melting Point : 141-142 °C
This compound has been shown to interact with various biomolecules, particularly fibroblast growth factor receptors (FGFRs). Its biochemical properties include:
- Inhibition of FGFRs : The compound acts as a potent inhibitor of FGFRs, which play a critical role in cell proliferation and survival.
- Apoptotic Induction : Studies have demonstrated that it can induce apoptosis in cancer cell lines, notably breast cancer 4T1 cells.
Cellular Effects
The compound exhibits significant cellular effects that are crucial for its potential therapeutic applications:
- Cell Proliferation Inhibition : It has been shown to inhibit the proliferation of various cancer cell lines.
- Mechanisms of Action :
Molecular Mechanism
The molecular mechanism of action involves:
- FGFR Pathway Modulation : By inhibiting FGFRs, the compound disrupts normal signaling pathways that promote cell survival and proliferation.
- Impact on Metabolic Pathways : Given its interactions with FGFRs, it likely affects metabolic pathways related to cell migration and apoptosis.
Dosage Effects in Animal Models
Research indicates that the biological activity of this compound varies with dosage:
- Efficacy at Various Dosages : Studies suggest that different dosages can yield varying degrees of inhibition of FGFRs and subsequent biological effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cancer Research :
- A study demonstrated that this compound inhibited the growth of breast cancer cells through FGFR inhibition and apoptosis induction.
- Pharmacological Applications :
- The compound has been explored as a potential therapeutic agent for treating various diseases due to its ability to modulate key signaling pathways involved in cancer progression.
Comparative Analysis with Similar Compounds
A comparison with related compounds reveals unique aspects of this compound:
Compound Name | Biological Activity | Key Differences |
---|---|---|
6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine | Moderate FGFR inhibition | Different substitution pattern affecting reactivity. |
4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine | Anticancer properties | Varies in binding affinity to FGFRs. |
Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate | Potential anti-inflammatory effects | Structural differences lead to distinct biological activities. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate, and how can its purity be validated?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or alkylation reactions. For example, This compound (CAS 1118787-14-6) can be prepared by reacting its chloro-substituted precursor with trimethylboroxine under palladium catalysis . Alkylation reactions using NaH in DMF with reagents like 4-methoxybenzyl chloride have also been employed to introduce substituents at the pyrrolo nitrogen . Purity is validated via HPLC (>95%) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (HRMS) is recommended for exact mass confirmation.
Q. What spectroscopic methods are critical for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and assess regioisomeric purity. For example, the 6-chloro substituent generates distinct downfield shifts in the aromatic region .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (exact mass: ~225.0298 g/mol for C₉H₇ClN₂O₂).
- X-ray crystallography : Used in advanced studies to resolve ambiguities in regiochemistry, particularly when synthesizing analogs like tert-butyl-protected derivatives .
Q. How can researchers address solubility challenges in biological assays?
The compound’s limited aqueous solubility (due to the methyl ester and chloro groups) can be mitigated by:
- Using co-solvents like DMSO (≤10% v/v) in cell-based assays.
- Derivatizing the ester group into a carboxylic acid (via hydrolysis) to improve hydrophilicity .
- Employing nanoformulation or liposomal encapsulation for in vivo studies.
Advanced Research Questions
Q. How can regioselectivity be controlled during functionalization of the pyrrolo[2,3-b]pyridine core?
Regioselectivity depends on reaction conditions and catalyst choice:
- Suzuki coupling : The 6-chloro position is reactive toward boronic acids, enabling selective aryl/alkyl group introduction. For example, trimethylboroxine reacts at the 6-position under Pd(OAc)₂ catalysis .
- Electrophilic substitution : The 3-position is activated for formylation (via Vilsmeier-Haack reaction) or halogenation, as seen in the synthesis of 6-chloro-7-azaindole-3-carbaldehydes .
- Protection strategies : tert-Butoxycarbonyl (Boc) groups shield the pyrrolo nitrogen, directing reactivity to other sites .
Q. What strategies optimize yield in multistep syntheses involving this compound?
Key considerations:
- Catalyst optimization : Pd(PPh₃)₄ or XPhos Pd G3 improves coupling efficiency in Suzuki reactions .
- Temperature control : Knoevenagel condensations (e.g., with piperidine in MeOH) require precise heating (60°C) to avoid side reactions .
- Purification : Flash chromatography (silica gel, hexane/EtOAc gradients) or preparative HPLC ensures intermediate purity.
Q. How do structural modifications impact biological activity (e.g., kinase inhibition)?
- 6-Position substitutions : Aryl groups (e.g., phenyl) enhance binding to kinase ATP pockets, as seen in PIM kinase inhibitors. IC₅₀ values correlate with steric and electronic properties of substituents .
- Ester vs. carboxylic acid : Hydrolysis of the methyl ester to a carboxylic acid improves solubility but may reduce cell permeability.
- Chloro retention : The 6-chloro group is critical for maintaining potency; its replacement with bulkier halogens (e.g., bromo) often diminishes activity .
Q. How can researchers resolve contradictions in reported synthetic yields?
Discrepancies often arise from:
- Catalyst loading : Higher Pd concentrations (5 mol%) may improve Suzuki coupling yields but increase costs.
- Reagent purity : Impure NaH (e.g., <60% oil dispersion) reduces alkylation efficiency .
- Moisture sensitivity : Anhydrous conditions (N₂ atmosphere) are essential for reactions involving NaH or organometallic reagents.
Q. What computational tools assist in predicting reactivity or designing analogs?
- Density Functional Theory (DFT) : Models transition states for Suzuki couplings or electrophilic substitutions.
- Molecular docking : Predicts binding modes of analogs in kinase targets (e.g., PIM1/PIM3) .
- ADMET prediction software : Estimates pharmacokinetic properties early in drug design.
Properties
IUPAC Name |
methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPHTTJYZGPHIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C=CC2=C1N=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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